molecular formula C17H20N4O4S B2914934 N-(butan-2-yl)-N'-{5,5-dioxo-2-phenyl-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}ethanediamide CAS No. 946261-88-7

N-(butan-2-yl)-N'-{5,5-dioxo-2-phenyl-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}ethanediamide

Cat. No.: B2914934
CAS No.: 946261-88-7
M. Wt: 376.43
InChI Key: DZPJBGNWHUQHBS-UHFFFAOYSA-N
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Description

N-(butan-2-yl)-N'-{5,5-dioxo-2-phenyl-2H,4H,6H-5λ⁶-thieno[3,4-c]pyrazol-3-yl}ethanediamide is a structurally complex molecule featuring an ethanediamide core linked to a branched butan-2-yl group and a sulfone-containing thieno[3,4-c]pyrazol scaffold substituted with a phenyl ring. Crystallographic tools such as SHELX and ORTEP, widely used for small-molecule refinement and visualization , would be critical in confirming its three-dimensional structure and stereoelectronic configuration.

Properties

IUPAC Name

N'-butan-2-yl-N-(5,5-dioxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O4S/c1-3-11(2)18-16(22)17(23)19-15-13-9-26(24,25)10-14(13)20-21(15)12-7-5-4-6-8-12/h4-8,11H,3,9-10H2,1-2H3,(H,18,22)(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZPJBGNWHUQHBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC(=O)C(=O)NC1=C2CS(=O)(=O)CC2=NN1C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(butan-2-yl)-N’-{5,5-dioxo-2-phenyl-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}ethanediamide typically involves multiple steps. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis might start with the preparation of a thieno[3,4-c]pyrazole intermediate, which is then reacted with butan-2-amine and ethanediamide under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production .

Chemical Reactions Analysis

Types of Reactions

N-(butan-2-yl)-N’-{5,5-dioxo-2-phenyl-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}ethanediamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could produce a wide range of substituted thieno[3,4-c]pyrazole derivatives .

Scientific Research Applications

N-(butan-2-yl)-N’-{5,5-dioxo-2-phenyl-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}ethanediamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(butan-2-yl)-N’-{5,5-dioxo-2-phenyl-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}ethanediamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s closest structural analog is N'-cyclopentyl-N-[2-(4-fluorophenyl)-5,5-dioxo-2H,4H,6H-5λ⁶-thieno[3,4-c]pyrazol-3-yl]ethanediamide (CAS 899733-57-4) . Below is a comparative analysis:

Table 1: Structural and Property Comparison

Parameter N-(butan-2-yl)-N'-{5,5-dioxo-2-phenyl...} N'-cyclopentyl-N-[2-(4-fluorophenyl)...]
Molecular Formula C₁₇H₂₀N₄O₄S C₁₈H₁₉FN₄O₄S
Molecular Weight ~376.4 g/mol 406.4 g/mol
Amide Substituent Butan-2-yl (branched C₄H₉) Cyclopentyl (C₅H₉)
Aryl Substituent Phenyl (C₆H₅) 4-Fluorophenyl (C₆H₄F)
Key Functional Groups Sulfone, thienopyrazol, ethanediamide Sulfone, thienopyrazol, ethanediamide, fluorine

Structural Implications:

However, the cyclopentyl group (cyclic alkyl) in the analog may confer greater rigidity and steric bulk, possibly improving target-binding specificity . The 4-fluorophenyl substituent introduces an electron-withdrawing fluorine atom, which polarizes the aromatic ring and may strengthen π-π stacking or hydrogen-bonding interactions.

Molecular Weight and Bioavailability: The target compound’s lower molecular weight (~376 vs. 406 g/mol) suggests improved compliance with Lipinski’s "Rule of Five," favoring oral bioavailability.

Sulfone and Heterocyclic Core: Both compounds share the 5,5-dioxo-thieno[3,4-c]pyrazol scaffold, a motif associated with enzyme inhibition (e.g., kinase or protease targets) due to sulfone-mediated hydrogen bonding and heterocyclic aromaticity.

Biological Activity

N-(butan-2-yl)-N'-{5,5-dioxo-2-phenyl-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}ethanediamide (CAS Number: 946261-88-7) is a compound of significant interest in medicinal chemistry due to its potential pharmacological properties. This article reviews the biological activity of this compound based on available research findings, including its synthesis, mechanisms of action, and therapeutic applications.

The molecular formula of the compound is C17H20N4O4SC_{17}H_{20}N_{4}O_{4}S, with a molecular weight of 376.4 g/mol. Its structure includes a thieno[3,4-c]pyrazole moiety, which is known for various biological activities.

PropertyValue
Molecular FormulaC17H20N4O4S
Molecular Weight376.4 g/mol
CAS Number946261-88-7

Anticancer Potential

Recent studies have highlighted the anticancer properties of compounds containing thieno[3,4-c]pyrazole structures. These compounds have demonstrated the ability to inhibit tumor growth and induce apoptosis in various cancer cell lines. For instance, a related compound exhibited an IC50 value of 2.55 µM in cancer cell assays, indicating potent activity against cancer cells .

The biological activity of this compound is thought to involve multiple mechanisms:

  • Inhibition of Cell Proliferation : Compounds with similar structures have been shown to inhibit key signaling pathways involved in cell proliferation.
  • Induction of Apoptosis : The activation of apoptotic pathways has been observed in treated cancer cells.
  • Antioxidant Activity : Some studies suggest that these compounds may possess antioxidant properties that contribute to their protective effects against oxidative stress in cells.

Case Studies

  • In Vitro Studies : A study conducted on human cancer cell lines demonstrated that derivatives of thieno[3,4-c]pyrazole significantly reduced cell viability and induced apoptosis through caspase activation.
  • Animal Models : In vivo studies using mouse models have shown that administration of similar thieno[3,4-c]pyrazole derivatives led to a marked reduction in tumor size compared to controls.

Q & A

Basic: What are the standard synthetic routes for preparing N-(butan-2-yl)-N'-{5,5-dioxo-2-phenyl-thieno[3,4-c]pyrazol-3-yl}ethanediamide?

Methodological Answer:
The synthesis typically involves multi-step reactions:

Core Heterocycle Formation : The thieno[3,4-c]pyrazol scaffold is constructed via cyclization of thiophene derivatives with hydrazines or substituted pyrazole precursors. Sulfonation (to introduce 5,5-dioxo groups) is achieved using oxidizing agents like H₂O₂ or m-CPBA .

Amide Coupling : The ethanediamide bridge is introduced via condensation of butan-2-ylamine with the activated carboxylic acid derivative of the pyrazole-thiophene core. Reagents like DCC/DMAP or EDC/HOBt in DMSO or DMF are commonly used .

Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) is employed for isolation. Structural validation relies on ¹H/¹³C NMR, HRMS, and elemental analysis .

Basic: Which spectroscopic and analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Assigns proton environments (e.g., phenyl protons at δ 7.2–7.8 ppm, sulfone groups at δ 3.5–4.0 ppm) and confirms amide bond formation .
  • HRMS : Validates molecular weight (e.g., [M+H]⁺ ion matching theoretical mass).
  • Elemental Analysis (EA) : Ensures purity (>95%) by verifying C, H, N, S content .
  • FT-IR : Confirms carbonyl (C=O, ~1650 cm⁻¹) and sulfone (S=O, ~1300–1150 cm⁻¹) stretches .

Advanced: How can conflicting crystallographic data for the thieno-pyrazol core be resolved?

Methodological Answer:

  • Refinement Tools : Use SHELXL for small-molecule refinement, adjusting parameters like thermal displacement (Uᵢₛₒ) and occupancy for disordered regions .
  • Validation Software : CCDC Mercury or OLEX2 to cross-check bond lengths/angles against similar structures (e.g., sulfone-containing heterocycles in CSD entries) .
  • Controlled Crystallization : Optimize solvent polarity (e.g., DMSO vs. ethanol) to improve crystal quality and reduce twinning .

Advanced: What strategies address low yield in the final amide coupling step?

Methodological Answer:

  • Activation Optimization : Replace DCC with TBTU or HATU to enhance coupling efficiency in polar aprotic solvents (e.g., DMF) .
  • Steric Hindrance Mitigation : Introduce microwave-assisted synthesis (80°C, 30 min) to accelerate reaction kinetics .
  • Byproduct Analysis : Use LC-MS to identify hydrolysis byproducts; add molecular sieves to absorb residual H₂O .

Basic: What biological activities are reported for structurally related thieno-pyrazol derivatives?

Methodological Answer:

  • Anti-inflammatory Activity : Analogues with sulfone groups show COX-2 inhibition (IC₅₀ = 0.8–2.3 µM) in LPS-induced macrophage models .
  • Anticancer Potential : Thieno-pyrazol-amides inhibit PI3K/Akt pathways (e.g., IC₅₀ = 1.5 µM in MCF-7 cells) via competitive ATP-binding site interactions .

Advanced: How can structure-activity relationships (SAR) guide optimization of this compound?

Methodological Answer:

  • Key Moieties :
    • Sulfone Groups : Replace with sulfonamide to modulate solubility/log P .
    • Butan-2-yl Chain : Introduce branched alkyl groups (e.g., tert-butyl) to enhance metabolic stability .
  • Bioisosteric Replacement : Substitute phenyl with pyridyl to improve bioavailability (clogP reduction from 3.2 → 2.1) .

Advanced: How to resolve discrepancies in bioassay results between in vitro and in vivo models?

Methodological Answer:

  • Purity Check : Re-analyze compound purity via HPLC (≥98%) to rule out degradation products .
  • Metabolite Profiling : Use LC-MS/MS to identify active metabolites (e.g., hydroxylated derivatives) contributing to in vivo efficacy .
  • Dosage Adjustments : Account for plasma protein binding differences using equilibrium dialysis .

Basic: What computational tools predict the compound’s physicochemical properties?

Methodological Answer:

  • Log P/Solubility : Use MarvinSketch or ACD/Labs to estimate log P (predicted ~2.8) and aqueous solubility (<0.1 mg/mL) .
  • pKₐ Prediction : SPARC calculates basic pKₐ (~9.2 for the tertiary amine) .

Advanced: How to design a high-throughput screening (HTS) protocol for target identification?

Methodological Answer:

  • Assay Development :
    • Kinase Panel : Screen against 100+ kinases (e.g., Eurofins KinaseProfiler) at 10 µM to identify hits .
    • Cellular Models : Use HEK293-TLR4 reporter cells for immunomodulatory activity (NF-κB luciferase assay) .
  • Data Analysis : Apply Z’ factor (>0.5) to validate assay robustness and minimize false positives .

Advanced: What crystallographic challenges arise from the compound’s conformational flexibility?

Methodological Answer:

  • Disordered Regions : Refine using SHELXL’s PART instruction for split positions in the butan-2-yl chain .
  • Twinned Crystals : Apply TwinRotMat to deconvolute overlapping diffraction patterns .
  • Low Resolution : Collect data at synchrotron sources (λ = 0.7 Å) to improve signal-to-noise ratio .

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